(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxaspiro[44]nonan-6-yl)methyl acetate is a chemical compound characterized by a spirocyclic structure containing a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate typically involves the formation of the spirocyclic ring system followed by acetylation. One common method includes the reaction of a suitable diol with an aldehyde or ketone to form the spirocyclic intermediate, which is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include enzymatic catalysis or receptor-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A closely related compound with similar structural features but lacking the acetate group.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different ring connectivity.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with extended spirocyclic systems and additional functional groups.
Uniqueness
(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate is unique due to its specific spirocyclic structure combined with an acetate functional group, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-ylmethyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(11)12-7-9-3-2-4-10(9)13-5-6-14-10/h9H,2-7H2,1H3 |
InChI Key |
AGUJYZXXWTXYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.